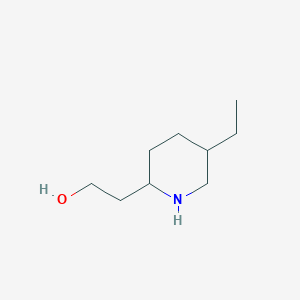
5-Methylpyrazine-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyrazine-2-carbothioamide is a heterocyclic compound with the molecular formula C6H7N3S. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazine ring substituted with a methyl group at the 5-position and a carbothioamide group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carbothioamide typically involves the reaction of 5-Methylpyrazine-2-carboxylic acid with thioamide reagents. One common method includes the conversion of 5-Methylpyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonium thiocyanate to yield the desired carbothioamide derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of efficient catalysts and controlled reaction conditions to facilitate the conversion of starting materials to the target compound. For instance, the oxidation of 2,5-dimethylpyrazine in the presence of cobalt acetate and manganese acetate as catalysts, followed by reaction with ammonium thiocyanate, can be employed for large-scale production .
化学反応の分析
Types of Reactions: 5-Methylpyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
5-Methylpyrazine-2-carbothioamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Methylpyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea. Additionally, it can modulate signaling pathways like the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells . The presence of the carbothioamide group allows the compound to form strong interactions with target proteins, enhancing its biological activity .
類似化合物との比較
5-Methylpyrazine-2-carboxamide: This compound is structurally similar but contains a carboxamide group instead of a carbothioamide group.
2,5-Dimethylpyrazine: A related compound with two methyl groups on the pyrazine ring.
5-Methylpyrazine-2-carboxylic acid: The precursor to 5-Methylpyrazine-2-carbothioamide, containing a carboxylic acid group.
Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
特性
分子式 |
C6H7N3S |
|---|---|
分子量 |
153.21 g/mol |
IUPAC名 |
5-methylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C6H7N3S/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) |
InChIキー |
LZBCDXPETKWDBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13249149.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)

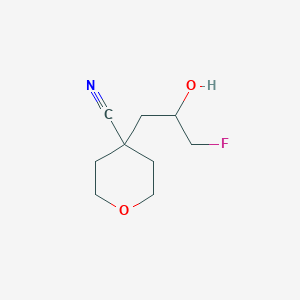
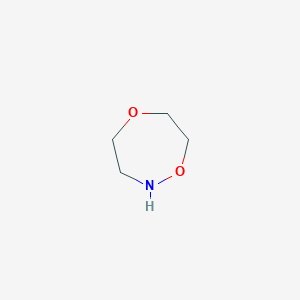
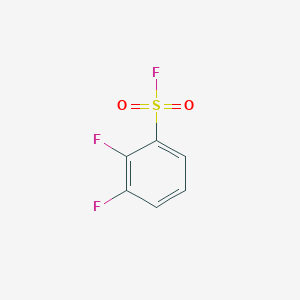


amine](/img/structure/B13249196.png)
![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)
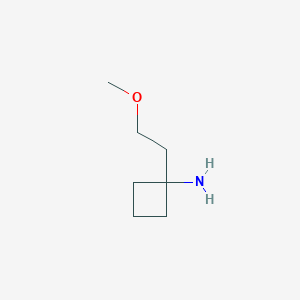
![5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13249214.png)

